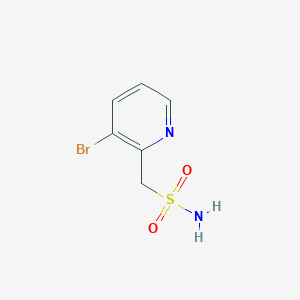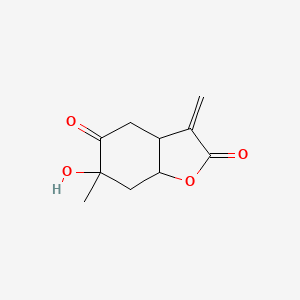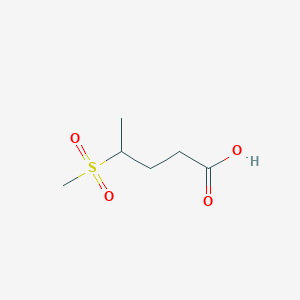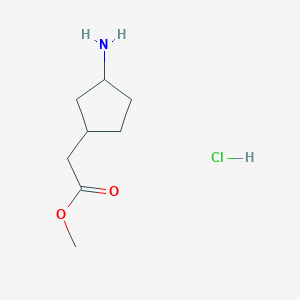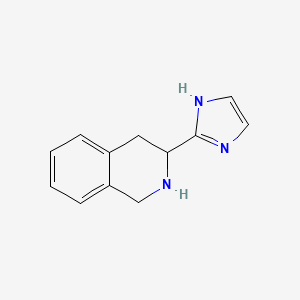![molecular formula C13H15NO6 B12315770 1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)
1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil es un compuesto químico con la fórmula molecular C13H15NO6. Es conocido por su estructura única, que incluye un grupo metoxicarbonil unido a un anillo fenilo, y sus aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil típicamente involucra la reacción de malonato de dimetilo con 2-(Metoxicarbonil)anilina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio, y un solvente como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se forma el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización o cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo metoxicarbonil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco o tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de su estructura y grupos funcionales. Por ejemplo, puede inhibir enzimas involucradas en vías metabólicas o activar receptores que regulan los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Malonato de dimetilo: Un precursor en la síntesis de 2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil.
2-(Metoxicarbonil)anilina: Otro precursor utilizado en la síntesis.
2-(Metoxicarbonil)benzoato de metilo: Un compuesto estructuralmente relacionado con grupos funcionales similares.
Unicidad
2-{[2-(Metoxicarbonil)fenil]amino}propanodioato de 1,3-Dimetil es único debido a su combinación específica de grupos funcionales y su capacidad para experimentar una variedad de reacciones químicas. Sus aplicaciones en múltiples campos de investigación resaltan aún más su versatilidad e importancia.
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
dimethyl 2-(2-methoxycarbonylanilino)propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-11(15)8-6-4-5-7-9(8)14-10(12(16)19-2)13(17)20-3/h4-7,10,14H,1-3H3 |
Clave InChI |
AMWJDSLDLYMDGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
